Nicaraven
Overview
Description
Nicaraven is a chemically synthesized hydroxyl radical-specific scavenger. It has been studied for its potential to mitigate radiation-induced injuries and its anti-inflammatory properties. This compound is known for its ability to scavenge hydroxyl radicals under physiological conditions and has high permeability through the blood-brain barrier .
Mechanism of Action
Target of Action
Nicaraven is a synthetic compound that primarily targets hydroxyl radicals and poly (ADP-ribose) polymerase (PARP) . Hydroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. PARP is an enzyme involved in DNA repair and programmed cell death .
Mode of Action
This compound acts as a hydroxyl radical scavenger , neutralizing these harmful radicals and reducing oxidative stress . Additionally, it inhibits the activity of PARP . By doing so, it can potentially influence the DNA repair process and cellular responses to DNA damage .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the NF-κB and TGF-β/Smad pathways , which are involved in inflammation and fibrosis, respectively. By inhibiting these pathways, this compound suppresses the inflammatory response . It also likely attenuates the acquired radioresistance of cancers through PARP inhibition .
Result of Action
This compound’s action results in several molecular and cellular effects. It significantly induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells . Moreover, it reduces the levels of several inflammatory cytokines/chemokines in the serum and tumor .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as radiation. For instance, it has been shown to mitigate radiation-induced lung injury and attenuate the acquired radioresistance of cancers during fractionated radiotherapy . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Nicaraven plays a crucial role in biochemical reactions by scavenging hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . Additionally, this compound interacts with inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing their levels in plasma .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to protect hematopoietic stem/progenitor cells from radiation-induced damage by reducing DNA oxidation and inflammatory cytokine levels . In lung cells, this compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways, thereby suppressing the inflammatory response . Furthermore, this compound has limited effects on the survival of cancer cells and tumor growth, making it a potential radioprotective agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits PARP activity, which plays a role in DNA repair and cell survival . This compound also downregulates the NF-κB and TGF-β/Smad pathways, reducing inflammation and fibrosis in irradiated tissues . Additionally, this compound induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in mitigating radiation-induced damage when administered shortly after irradiation . Over time, this compound continues to protect normal tissues from radiation-induced injury, although its effects on cancer cells remain limited . Long-term studies have demonstrated that this compound can effectively reduce chronic inflammation and fibrosis in irradiated tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administered at doses of 20, 50, and 100 mg/kg effectively mitigated radiation-induced lung injury . Lower doses of this compound (20 mg/kg) were found to be particularly effective when administered shortly after irradiation . Higher doses did not significantly enhance the protective effects, indicating a threshold effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It scavenges hydroxyl radicals and reduces oxidative stress in cells . This compound also interacts with enzymes involved in inflammatory responses, such as NF-κB and TGF-β, modulating their activity to reduce inflammation and fibrosis . These interactions help maintain cellular homeostasis and protect against radiation-induced damage.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has high permeability through the blood-brain barrier, allowing it to reach and protect neural tissues . This compound interacts with transporters and binding proteins that facilitate its distribution within cells. Its localization and accumulation in specific tissues, such as the lungs and liver, contribute to its protective effects against radiation-induced damage .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is known to localize in the nucleus, where it interacts with DNA repair enzymes such as PARP . This compound also accumulates in the cytoplasm, where it scavenges hydroxyl radicals and reduces oxidative stress . These localization patterns enable this compound to effectively protect cells from radiation-induced damage and maintain cellular homeostasis.
Preparation Methods
Nicaraven is synthesized through a series of chemical reactions involving nicotinamide derivatives. The synthetic route typically involves the reaction of nicotinamide with a suitable alkylating agent to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
Nicaraven undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nicaraven has a wide range of scientific research applications:
Chemistry: It is used as a radical scavenger in various chemical reactions to prevent unwanted side reactions caused by free radicals.
Biology: this compound has been studied for its protective effects against radiation-induced injuries in biological systems.
Industry: It is used in the development of radioprotective agents and other pharmaceutical applications.
Comparison with Similar Compounds
Nicaraven is unique compared to other hydroxyl radical scavengers due to its high permeability through the blood-brain barrier and its specific inhibition of the NF-κB signaling pathway. Similar compounds include:
Nicotinamide: A precursor in the synthesis of this compound, known for its role in cellular metabolism.
Poly (ADP-ribose) polymerase inhibitors: Compounds that inhibit PARP activity, similar to this compound’s mechanism of action in reducing radioresistance in cancer cells.
Other radical scavengers: Compounds like edaravone, which also scavenge free radicals but may have different pharmacokinetic properties and mechanisms of action.
This compound’s unique combination of radical scavenging, anti-inflammatory properties, and high permeability through the blood-brain barrier makes it a promising compound for various therapeutic applications.
Properties
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBOOWDLPUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046189 | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79455-30-4, 409303-59-9 | |
Record name | Nicaraven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicaraven [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICARAVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NICARAVEN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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